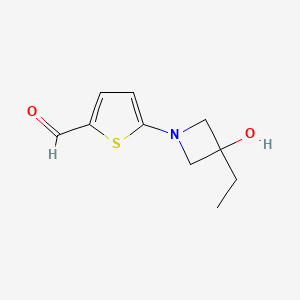
2-(2-Bromoethenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromoethenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethenyl group, which is further connected to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethenyl)pyridine can be achieved through the hydrohalogenation of 2-ethynylpyridine. This process involves the nucleophilic addition of a halide ion to the ethynyl group of 2-ethynylpyridine. The reaction is typically carried out using hydrobromic acid, which facilitates the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of specialized reactors and controlled conditions to ensure high yield and purity. The process generally includes the careful handling of reagents and the optimization of reaction parameters such as temperature, pressure, and concentration of reactants.
化学反应分析
Types of Reactions: 2-(2-Bromoethenyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyridines.
Oxidation Reactions: The compound can be oxidized to form pyridine derivatives with different functional groups.
Reduction Reactions: Reduction of the ethenyl group can yield saturated pyridine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced pyridine derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(2-Bromoethenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Bromoethenyl)pyridine involves its interaction with various molecular targets and pathways. The bromine atom and the ethenyl group play crucial roles in its reactivity, allowing it to participate in a range of chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with nucleophiles and undergo redox transformations .
相似化合物的比较
2-(2-Chloroethenyl)pyridine: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Iodoethenyl)pyridine: Contains an iodine atom, leading to different reactivity and applications.
2-(2-Fluoroethenyl)pyridine: Features a fluorine atom, which significantly alters its chemical properties.
Uniqueness: 2-(2-Bromoethenyl)pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and redox reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C7H6BrN |
|---|---|
分子量 |
184.03 g/mol |
IUPAC 名称 |
2-[(E)-2-bromoethenyl]pyridine |
InChI |
InChI=1S/C7H6BrN/c8-5-4-7-3-1-2-6-9-7/h1-6H/b5-4+ |
InChI 键 |
LYAQLPATOYFNDD-SNAWJCMRSA-N |
手性 SMILES |
C1=CC=NC(=C1)/C=C/Br |
规范 SMILES |
C1=CC=NC(=C1)C=CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


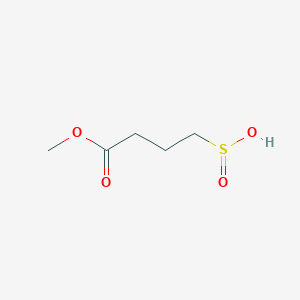
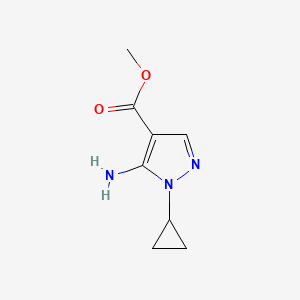


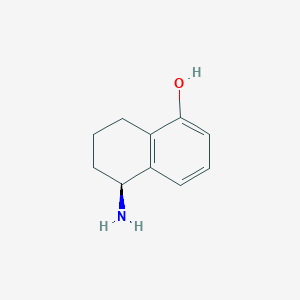
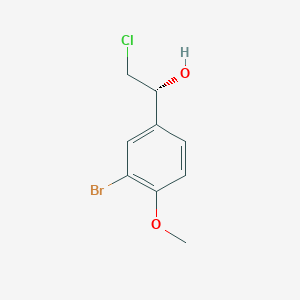
![7-(Trifluoromethyl)bicyclo[4.1.0]heptan-2-amine](/img/structure/B13176458.png)
![1-[(1H-Pyrazol-4-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13176461.png)

![4-(2-Aminoethyl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13176466.png)

![Bicyclo[6.1.0]nonan-4-one](/img/structure/B13176472.png)
![1-{2-Amino-1-[4-(propan-2-yl)phenyl]ethyl}cyclopentane-1-carboxylic acid](/img/structure/B13176476.png)
